Dicarbonylcyclopentadiénylcobalt(I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

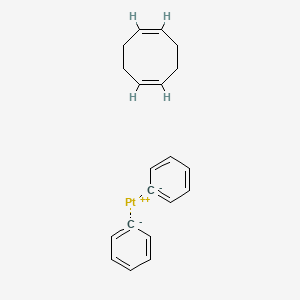

Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula ( \text{C}_5\text{H}_5\text{Co(CO)}_2 ). It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η5-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .

Applications De Recherche Scientifique

Dicarbonylcyclopentadienylcobalt(I) has a wide range of applications in scientific research:

Mécanisme D'action

Méthodes De Préparation

Dicarbonylcyclopentadienylcobalt(I) was first reported in 1954 by Piper, Cotton, and Wilkinson, who produced it by reacting cobalt carbonyl with cyclopentadiene . The commercial preparation method involves the reaction of dicobalt octacarbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co(C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{C}_5\text{H}_5 ]

Analyse Des Réactions Chimiques

Dicarbonylcyclopentadienylcobalt(I) undergoes various types of reactions, including:

Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of CO.

Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.

Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp2Co2(CO)2]−, which reacts with alkyl halides to give dialkyl complexes.

Carbonylation: The dialkyl complexes formed can be carbonylated to produce ketones, regenerating dicarbonylcyclopentadienylcobalt(I).

Comparaison Avec Des Composés Similaires

Dicarbonylcyclopentadienylcobalt(I) can be compared with other similar compounds, such as:

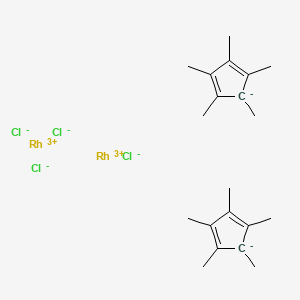

Pentamethylcyclopentadienylcobalt dicarbonyl: This compound features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring, which affects its reactivity and stability.

Cyclopentadienylmanganese tricarbonyl: This manganese analogue has three carbonyl ligands and exhibits different catalytic properties.

Bis(cyclopentadienyl)cobalt(II):

Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific combination of ligands and its ability to catalyze a wide range of reactions, making it a valuable compound in both research and industrial applications .

Propriétés

Numéro CAS |

12078-25-0 |

|---|---|

Formule moléculaire |

C7H5CoO2 5* |

Poids moléculaire |

180.05 |

Origine du produit |

United States |

Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?

A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []

Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?

A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.